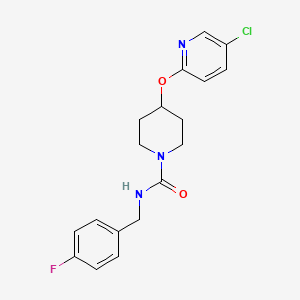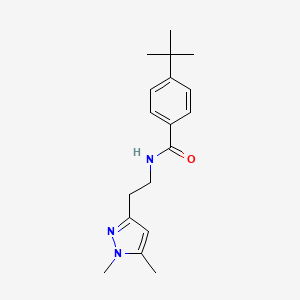
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been studied for its mechanism of action in order to better understand its potential applications.
Mecanismo De Acción
The mechanism of action of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide is not fully understood, but it is believed to act as an inhibitor of certain enzymes involved in biochemical pathways. This inhibition can lead to changes in cellular function and can potentially be used to treat a variety of diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in cellular metabolism and the induction of apoptosis in cancer cells. This compound has also been shown to have potential as a treatment for neurodegenerative diseases and other conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide in lab experiments is its potential as a lead compound for the development of new drugs. However, one limitation is that the mechanism of action is not fully understood, which can make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research involving 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide. One area of interest is in further understanding the mechanism of action, which could lead to the development of more effective drugs. Another area of interest is in exploring the potential of this compound as a treatment for neurodegenerative diseases and other conditions. Additionally, research could focus on identifying other compounds that work in conjunction with 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide to enhance its efficacy.
Métodos De Síntesis
The synthesis of 4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide involves several steps, including the reaction of tert-butylamine with 3-bromoacetophenone to form tert-butyl(3-bromoacetophenone)amine. This intermediate is then reacted with 1,5-dimethyl-3-pyrazolecarboxaldehyde to form the final product.
Aplicaciones Científicas De Investigación
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs, as this compound has been shown to have potential as a lead compound for the development of new drugs targeting specific biochemical pathways.
Propiedades
IUPAC Name |
4-tert-butyl-N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13-12-16(20-21(13)5)10-11-19-17(22)14-6-8-15(9-7-14)18(2,3)4/h6-9,12H,10-11H2,1-5H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWLOBJNYQSJOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(tert-butyl)-N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

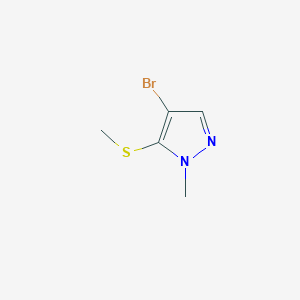
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2899633.png)
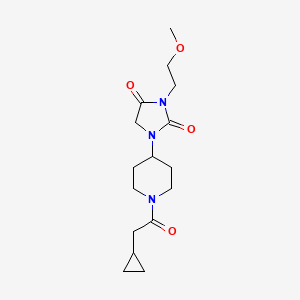
![Methyl 4-oxo-3-{3-oxo-3-[(2-thienylmethyl)amino]propyl}-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/no-structure.png)
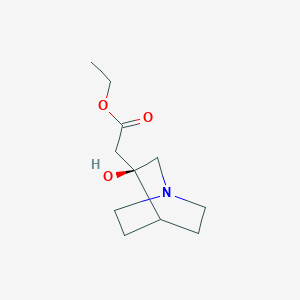
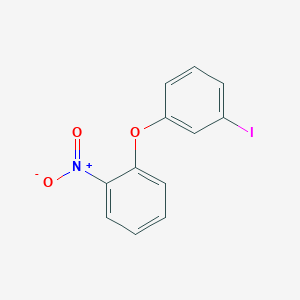
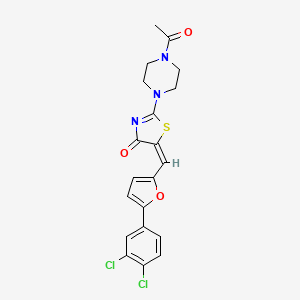
![N-[(4-chlorophenyl)methyl]-2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2899642.png)
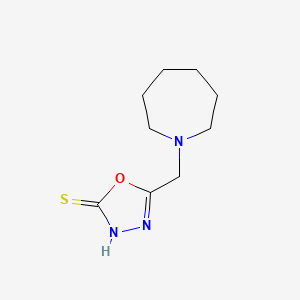
![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-quinolin-5-ylprop-2-enamide](/img/structure/B2899647.png)
![1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)pyrrolidine](/img/structure/B2899648.png)
![tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2899649.png)
